molecular formula C10H17NO3SSi B11858137 4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide CAS No. 61511-58-8

4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide

Cat. No.: B11858137
CAS No.: 61511-58-8
M. Wt: 259.40 g/mol
InChI Key: OQJIGYUMBXIXPO-UHFFFAOYSA-N
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Description

4-Methoxy-N-(trimethylsilyl)benzenesulfonamide is an organic compound with the molecular formula C10H17NO2SSi It is a sulfonamide derivative that features a methoxy group and a trimethylsilyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(trimethylsilyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with trimethylsilylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for 4-Methoxy-N-(trimethylsilyl)benzenesulfonamide are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(trimethylsilyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include 4-methoxybenzenesulfonic acid or 4-methoxybenzaldehyde.

    Reduction Reactions: Products include 4-methoxybenzenesulfonamide.

Scientific Research Applications

4-Methoxy-N-(trimethylsilyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(trimethylsilyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenesulfonamide
  • 4-Methyl-N-(trimethylsilyl)benzenesulfonamide
  • 4-Methoxy-N-(trimethylsilyl)benzenesulfinamide

Uniqueness

4-Methoxy-N-(trimethylsilyl)benzenesulfonamide is unique due to the presence of both a methoxy group and a trimethylsilyl group, which confer distinct chemical properties. The trimethylsilyl group enhances the compound’s stability and lipophilicity, while the methoxy group can participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Properties

CAS No.

61511-58-8

Molecular Formula

C10H17NO3SSi

Molecular Weight

259.40 g/mol

IUPAC Name

4-methoxy-N-trimethylsilylbenzenesulfonamide

InChI

InChI=1S/C10H17NO3SSi/c1-14-9-5-7-10(8-6-9)15(12,13)11-16(2,3)4/h5-8,11H,1-4H3

InChI Key

OQJIGYUMBXIXPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N[Si](C)(C)C

Origin of Product

United States

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